(4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid
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Overview
Description
(4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid typically involves multiple steps, including the formation of the core hexenedioic acid structure followed by the introduction of the acetyloxy and ethenyl groups. Common synthetic routes may involve:
Formation of the Core Structure: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions to form the hexenedioic acid backbone.
Introduction of Functional Groups: The acetyloxy group can be introduced via esterification reactions using acetic anhydride or acetyl chloride in the presence of a base. The ethenyl group can be introduced through Wittig or Heck reactions, where appropriate phosphonium salts or alkenes are used.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols using reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: NaOMe, acetyl chloride
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Ethyl derivatives
Substitution: Various substituted esters
Scientific Research Applications
(4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4S,5S)-5-Hydroxy-2-ethenyl-4,5-dimethylhex-2-enedioic acid
- (4S,5S)-5-(Methoxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid
- (4S,5S)-5-(Benzoyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid
Uniqueness
(4S,5S)-5-(Acetyloxy)-2-ethenyl-4,5-dimethylhex-2-enedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Properties
CAS No. |
324074-55-7 |
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Molecular Formula |
C12H16O6 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(4S,5S)-5-acetyloxy-2-ethenyl-4,5-dimethylhex-2-enedioic acid |
InChI |
InChI=1S/C12H16O6/c1-5-9(10(14)15)6-7(2)12(4,11(16)17)18-8(3)13/h5-7H,1H2,2-4H3,(H,14,15)(H,16,17)/t7-,12-/m0/s1 |
InChI Key |
COTYXWUUKYTCGJ-MADCSZMMSA-N |
Isomeric SMILES |
C[C@@H](C=C(C=C)C(=O)O)[C@@](C)(C(=O)O)OC(=O)C |
Canonical SMILES |
CC(C=C(C=C)C(=O)O)C(C)(C(=O)O)OC(=O)C |
Origin of Product |
United States |
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